molecular formula C13H17BrN2 B13133744 6-Bromo-1'-methylspiro[indoline-3,4'-piperidine] CAS No. 1160247-25-5

6-Bromo-1'-methylspiro[indoline-3,4'-piperidine]

Cat. No.: B13133744
CAS No.: 1160247-25-5
M. Wt: 281.19 g/mol
InChI Key: QAMALVYKROEUKC-UHFFFAOYSA-N
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Description

6-Bromo-1’-methylspiro[indoline-3,4’-piperidine] is a complex organic compound characterized by its unique spirocyclic structure This compound is part of the indoline and piperidine families, which are known for their significant roles in medicinal chemistry and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1’-methylspiro[indoline-3,4’-piperidine] typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the Fischer indole synthesis, where a cyclohexanone derivative reacts with phenylhydrazine hydrochloride under acidic conditions to form the indole core.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, often employing catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1’-methylspiro[indoline-3,4’-piperidine] undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and coupled products with extended carbon chains or aromatic systems.

Scientific Research Applications

6-Bromo-1’-methylspiro[indoline-3,4’-piperidine] has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-1’-methylspiro[indoline-3,4’-piperidine] involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and spirocyclic structure contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating key proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1’-methylspiro[indoline-3,4’-piperidin]-2-one: A closely related compound with a similar structure but differing in the presence of a carbonyl group.

    Indoline Derivatives: Compounds with the indoline core but lacking the spirocyclic piperidine ring.

    Piperidine Derivatives: Compounds with the piperidine ring but lacking the indoline core .

Uniqueness

6-Bromo-1’-methylspiro[indoline-3,4’-piperidine] is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties

Properties

CAS No.

1160247-25-5

Molecular Formula

C13H17BrN2

Molecular Weight

281.19 g/mol

IUPAC Name

6-bromo-1'-methylspiro[1,2-dihydroindole-3,4'-piperidine]

InChI

InChI=1S/C13H17BrN2/c1-16-6-4-13(5-7-16)9-15-12-8-10(14)2-3-11(12)13/h2-3,8,15H,4-7,9H2,1H3

InChI Key

QAMALVYKROEUKC-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CC1)CNC3=C2C=CC(=C3)Br

Origin of Product

United States

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